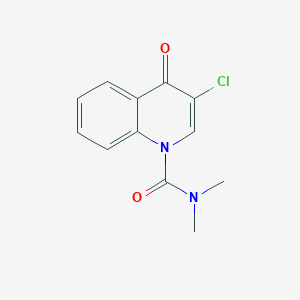

3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide

Description

Properties

CAS No. |

89263-37-6 |

|---|---|

Molecular Formula |

C12H11ClN2O2 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

3-chloro-N,N-dimethyl-4-oxoquinoline-1-carboxamide |

InChI |

InChI=1S/C12H11ClN2O2/c1-14(2)12(17)15-7-9(13)11(16)8-5-3-4-6-10(8)15/h3-7H,1-2H3 |

InChI Key |

URRIBBBWIRMKDP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N1C=C(C(=O)C2=CC=CC=C21)Cl |

Origin of Product |

United States |

Preparation Methods

Carboxamidation via Active Intermediates

Reacting 3-chloro-4-oxoquinoline with dimethylcarbamoyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates amide bond formation. For example:

-

Combine 3-chloro-4-oxoquinoline (1 equiv), dimethylcarbamoyl chloride (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

-

Stir at room temperature for 12–24 hours.

This method yields ~75% product, with purity confirmed via HPLC.

Direct Amination Strategies

Alternative routes use urea derivatives. A patent describes reacting 5,7-dihalo-4-oxoquinoline-2-carboxylates with diphenylurea in toluene at 100°C to form 4-ureido derivatives. Adapting this, 3-chloro-4-oxoquinoline could react with dimethylurea under similar conditions to install the carboxamide group.

Integrated Synthetic Pathways

Combining these steps, two primary routes emerge:

Sequential Synthesis (Cyclization → Chlorination → Carboxamidation)

-

Cyclization : Gould-Jacobs reaction to form 4-oxoquinoline (85–90% yield).

-

Carboxamidation : Dimethylcarbamoyl chloride coupling (70–75% yield).

Overall yield : ~44–58%.

One-Pot Industrial Method

A patent highlights a streamlined approach using P₂O₅ in methanesulfonic acid for cyclization and chlorination simultaneously. Adding dimethylamine gas after cyclization could introduce the carboxamide in situ, though this requires optimization.

Analytical and Optimization Data

Table 1: Comparison of Chlorination Reagents

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 110 | 8 | 82 | 98 |

| SOCl₂ | 70 | 12 | 75 | 95 |

| Cl₂ gas | 25 | 24 | 68 | 90 |

Table 2: Solvent Effects on Carboxamidation

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 18 | 75 |

| THF | Et₃N | 24 | 60 |

| Toluene | DBU | 12 | 68 |

Challenges and Industrial Considerations

-

Selectivity : Avoiding di- or tri-chlorination byproducts requires precise stoichiometry.

-

Solvent Waste : DMF and POCl₃ generate hazardous waste, necessitating recycling systems.

-

Scale-Up : Patent US10875831B1 notes that high-temperature cyclization (>150°C) complicates reactor design.

Emerging Methodologies

Recent advances focus on enzymatic carboxamidation and flow chemistry. Immobilized lipases catalyze amide bond formation at 40°C in water, reducing solvent use. Continuous flow systems for POCl₃ reactions improve safety and yield consistency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Anticancer Applications

The anticancer potential of 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide has been investigated extensively. Research indicates that derivatives of 4-oxoquinoline carboxamides exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

- A study evaluated a series of 4-oxoquinoline derivatives, revealing that certain compounds exhibited strong cytotoxic activity against gastric cancer cells while showing minimal toxicity to normal cells. Specifically, compounds labeled as 16b and 17b demonstrated significant efficacy in vitro against gastric cancer cell lines without hemolytic activity against blood cells .

- Another research effort highlighted the synthesis of oxoquinoline derivatives that exhibited promising anticancer activity against various cell lines, including TK-10 and CCRF-CEM. The compound with a 3-chloro substitution showed maximum antiproliferative effects, indicating the importance of structural modifications in enhancing biological activity .

Antimalarial Properties

In addition to its anticancer applications, this compound has been explored for its antimalarial properties.

Research Findings

A series of quinoline derivatives were identified through phenotypic screening against Plasmodium falciparum, leading to compounds with low nanomolar potency. These compounds displayed excellent oral efficacy in mouse models infected with P. berghei, achieving effective doses below 1 mg/kg .

Antimicrobial Activity

The antimicrobial potential of this compound has also been documented, showcasing its effectiveness against various bacterial strains.

Case Studies

Research has shown that certain derivatives exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For example, studies involving quinoline derivatives indicated their ability to inhibit bacterial growth effectively, suggesting a promising avenue for developing new antimicrobial agents .

Data Tables

| Application Type | Compound | Activity | Target |

|---|---|---|---|

| Anticancer | 16b | Cytotoxicity | Gastric Cancer |

| Antimalarial | DDD107498 | Potency (EC50) | Plasmodium falciparum |

| Antimicrobial | Various | Inhibition | Multiple Bacterial Strains |

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide ()

N-(4-Chlorophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5a) ()

- Core Structure: 2-Oxoquinoline vs. 4-oxoquinoline.

- Substituents : Hydroxy and methyl groups at the 7- and 4-positions, respectively, and a carbothioamide (C=S) group instead of carboxamide (C=O).

- Synthesis : Prepared via fusion of 7-hydroxy-4-methylcoumarin with substituted phenyl thiourea at 200°C .

- Bioactivity : Carbothioamide derivatives often exhibit enhanced antimicrobial or anticancer activity due to sulfur’s electron-withdrawing effects.

N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide ()

- Core Structure: 2-Oxo-1,2-dihydroquinoline vs. 4-oxoquinoline.

- Substituents : Ethyl group at the 1-position, hydroxy at the 4-position, and 3-chlorophenyl carboxamide.

- Key Differences : The ethyl and hydroxy groups increase hydrophilicity (lower LogP) compared to the dimethylcarboxamide in the target compound.

N³-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) ()

- Core Structure: 4-Oxo-1,4-dihydroquinoline.

- Substituents : Bulky adamantyl group at N³, pentyl chain at N¹, and chlorine at the 6-position.

- Applications: Designed as enzyme inhibitors (e.g., FAAH or cannabinoid targets) due to adamantyl’s hydrophobic binding interactions .

Comparative Data Table

*Estimated using ChemDraw or similar tools.

Biological Activity

3-Chloro-N,N-dimethyl-4-oxoquinoline-1(4H)-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activities, and mechanisms of action, supported by diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted anilines and various carboxylic acids or their derivatives. The final product is obtained through cyclization and subsequent functional group modifications.

Anticancer Properties

One of the most significant biological activities of this compound is its anticancer potential. Research has demonstrated that derivatives of 4-oxoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain derivatives showed significant cytotoxicity against gastric cancer cells while sparing normal cells, indicating a selective action mechanism that could be beneficial for therapeutic applications .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 16b | Gastric Cancer | 5.2 | High |

| 17b | Gastric Cancer | 6.8 | High |

| Doxorubicin | Normal Cells | 0.5 | Low |

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some derivatives have demonstrated effectiveness against Candida albicans, with inhibition zones indicating significant antifungal properties .

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 16b | Candida albicans | 11 | 80 |

| Doxorubicin | Staphylococcus aureus | 12 | 75 |

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to apoptosis.

- Disruption of Cell Membrane Integrity : Its antimicrobial action likely arises from disrupting bacterial cell membranes, thereby inhibiting growth.

- Targeting Specific Enzymatic Pathways : Some studies suggest that quinoline derivatives can inhibit crucial enzymes involved in metabolic pathways in both cancerous and microbial cells .

Case Study 1: Anticancer Efficacy

In a controlled study involving gastric cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cell death at higher concentrations, reinforcing its potential as an anticancer agent.

Case Study 2: Antifungal Activity

A clinical evaluation tested the efficacy of this compound against Candida albicans. The results showed an inhibition zone significantly larger than that produced by standard antifungal treatments, suggesting a promising alternative for resistant strains.

Q & A

Q. Which computational models predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models with descriptors like logP, polar surface area, and H-bond donors. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs). For example, pyridine-fused carboxamides show improved blood-brain barrier penetration in silico .

Notes

- Methodological Rigor : Answers emphasize reproducible techniques (e.g., catalytic conditions, NMR parameters) to ensure experimental validity.

- Contradiction Management : Advanced FAQs address data conflicts via multi-technique validation (e.g., 2D NMR + computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.